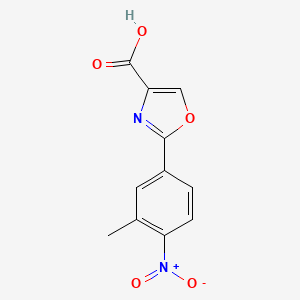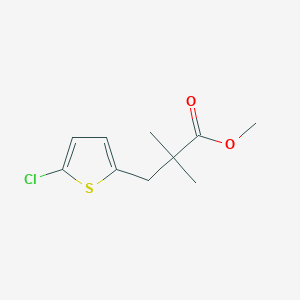
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. In
Scientific Research Applications
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat conditions such as rheumatoid arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity, which may help to protect against oxidative stress and related diseases. It has also been shown to have an inhibitory effect on the growth of certain cancer cell lines, although further research is needed to fully understand this effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate is its high potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in the inflammatory response and for developing new drugs to target this enzyme. However, like any chemical compound, Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate also has limitations. It can be difficult to work with due to its high reactivity and sensitivity to air and moisture, and its potential toxicity must be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate. One area of interest is in the development of new drugs based on this compound or related thiophenes for the treatment of inflammatory disorders and related diseases. Another area of research is in the study of the biochemical and physiological effects of Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate and related compounds, including their potential as antioxidants and anticancer agents. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for drug development.
properties
IUPAC Name |
methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,9(12)13-3)6-7-4-5-8(11)14-7/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBASKAIHVRCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694883 | |
| Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate | |
CAS RN |
419565-61-0 | |
| Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




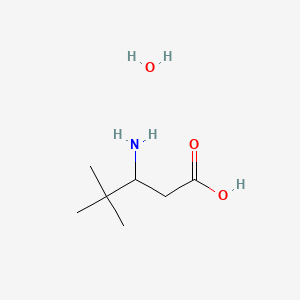
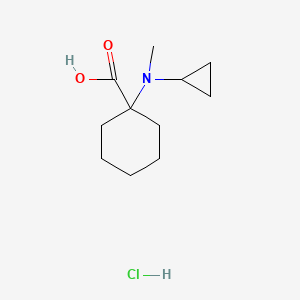

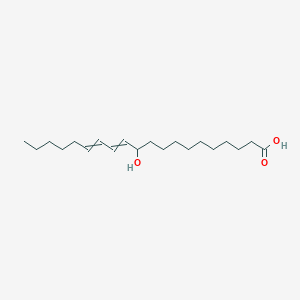
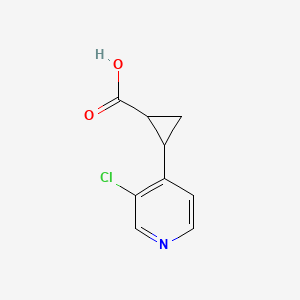



![N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine](/img/structure/B1501666.png)
![Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate](/img/structure/B1501667.png)
![(5-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1501669.png)
